5-Morpholinonon-4-ene

Beschreibung

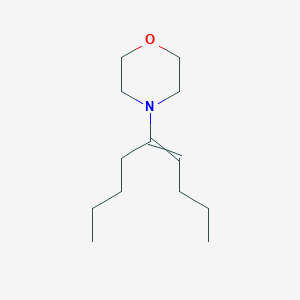

5-Morpholinonon-4-ene is a theoretical or less-studied organic compound characterized by a nine-carbon chain (nonene) with a morpholine substituent at position 5 and a double bond at position 4. While direct data on this compound are absent in the provided evidence, its structural analogs with morpholine moieties—such as 5-(Morpholin-4-yl)pent-2-en-1-amine and Phenadoxone —suggest applications in drug development, agrochemicals, or material science. Morpholine derivatives are often explored for their bioavailability and ability to modulate physicochemical properties like solubility and metabolic stability.

Eigenschaften

Molekularformel |

C13H25NO |

|---|---|

Molekulargewicht |

211.34 g/mol |

IUPAC-Name |

4-non-4-en-5-ylmorpholine |

InChI |

InChI=1S/C13H25NO/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h7H,3-6,8-12H2,1-2H3 |

InChI-Schlüssel |

RFWVDFZECSHJGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=CCCC)N1CCOCC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5-Morpholinonon-4-ene (hypothetical) with structurally or functionally related morpholine-containing compounds from the evidence:

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Key Comparative Insights:

Structural Complexity and Functional Groups this compound features a long hydrophobic chain and a morpholine group, which may enhance membrane permeability compared to smaller analogs like 4′-Morpholinoacetophenone (C₁₂H₁₅NO₂) . However, the absence of polar groups (e.g., esters or amines) could limit its solubility.

Pharmacological Potential 5-(Morpholin-4-yl)pent-2-en-1-amine shares the alkene and amine groups with this compound but has a shorter chain. Its documented use in pharmaceuticals and agrochemicals suggests that elongation of the carbon chain (as in this compound) might alter receptor binding or metabolic stability. Phenadoxone (C₂₃H₂₉NO₂) , a diphenylheptanone derivative with morpholine, demonstrates how bulky substituents (e.g., diphenyl groups) can enhance analgesic activity, a structural feature absent in this compound.

Synthetic Accessibility The synthesis of nitro intermediates (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide ) highlights methodologies for introducing morpholine rings via nucleophilic substitution or coupling reactions. These protocols could theoretically apply to this compound synthesis.

Physical Properties Melting points for morpholine derivatives vary widely: 4′-Morpholinoacetophenone melts at 96–98°C , while Methyl 5-amino-2-morpholinobenzoate lacks reported data. The longer alkyl chain in this compound likely reduces its melting point compared to aromatic analogs.

Research Implications and Gaps

While this compound remains underexplored, its structural analogs suggest promising avenues for research:

- Drug Design: The alkene in this compound could serve as a site for functionalization (e.g., epoxidation) to enhance reactivity or target specificity.

- Material Science : Morpholine’s electron-rich nitrogen might facilitate coordination in metal-organic frameworks (MOFs), analogous to 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide .

- Toxicology: Safety data for Methyl 5-amino-2-morpholinobenzoate emphasize the need for rigorous toxicity profiling of morpholine derivatives, particularly those with long alkyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.